L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
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Overview
Description
L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-: is a synthetic compound with the molecular formula C21H23N3O6 and a molecular weight of 413.4238 . This compound is part of a class of molecules known for their applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- typically involves the protection of amino groups and the coupling of amino acids. The process often starts with the protection of the amino group of L-phenylalanine using a protecting group such as the carbobenzoxy (Cbz) group. The protected amino acid is then coupled with another protected amino acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in peptide synthesis and is involved in the study of reaction mechanisms.
Biology: In biological research, L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- is used to study protein interactions and enzyme kinetics. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: In medicine, this compound has potential applications in drug development. It is studied for its ability to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-tyrosyl-
- L-Phenylalaninamide, 4-fluoro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
Comparison: L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
17187-06-3 |
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Molecular Formula |
C26H27N3O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C26H27N3O4/c27-24(30)22(16-19-10-4-1-5-11-19)28-25(31)23(17-20-12-6-2-7-13-20)29-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H2,27,30)(H,28,31)(H,29,32)/t22-,23-/m0/s1 |
InChI Key |
XWEGJTXMZBKDSX-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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